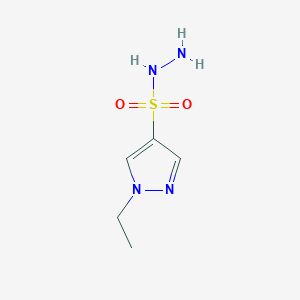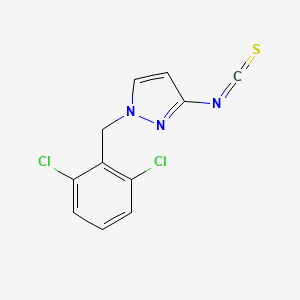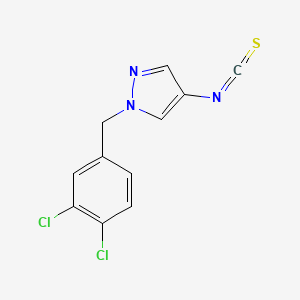![molecular formula C12H11ClN2O3 B3334793 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-11-6](/img/structure/B3334793.png)
1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of pyrazoles, which is a class of compounds that includes “1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid”, has been extensively studied .Aplicaciones Científicas De Investigación
Pharmacological Applications
Antioxidant Activity : Compounds with a structure similar to the one you mentioned have been extensively studied for their antioxidant properties. For instance, chlorogenic acid, a phenolic compound, has demonstrated various therapeutic roles such as antioxidant activity, anti-inflammatory, and neuroprotective effects, among others (Naveed et al., 2018).
Anticancer and Antimicrobial Properties : Pyrazole carboxylic acid derivatives, sharing a part of the structure with the compound , exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties (Cetin, 2020).
Environmental and Analytical Chemistry
Herbicide Sorption and Environmental Fate : Research on compounds such as 2,4-D and other phenoxy herbicides, which share a part of their structure with the compound you're interested in, provides insights into their sorption to soil and minerals, crucial for understanding their environmental fate and behavior (Werner et al., 2012).
Wastewater Treatment : The pesticide industry's wastewater, containing similar compounds, poses a significant environmental challenge. Studies have shown the effectiveness of biological processes and granular activated carbon in removing such contaminants, which is vital for water treatment and pollution control (Goodwin et al., 2018).
Mecanismo De Acción
Target of Action
It is structurally similar to phenoxy herbicides like mcpa , which primarily target plant growth hormones known as auxins .
Mode of Action
The mode of action of this compound is likely similar to that of MCPA and other phenoxy herbicides . These compounds mimic the action of auxins, which are plant growth hormones . When these herbicides are applied to plants, they induce rapid, uncontrolled growth, often leading to the death of the plant .
Biochemical Pathways
Auxins regulate various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .
Result of Action
Based on its structural similarity to phenoxy herbicides, it likely causes rapid, uncontrolled growth in plants, leading to their death .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid are not well-documented in the literature. Based on its structural features, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The chloro-methylphenoxy group may participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group could engage in acid-base interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should investigate these aspects to better understand the compound’s biochemical behavior .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that interact with this compound, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-2-3-9(13)11(6-8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQLKZEDLJGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


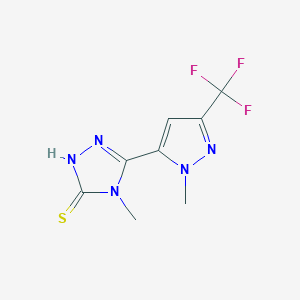

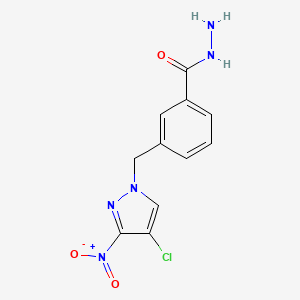
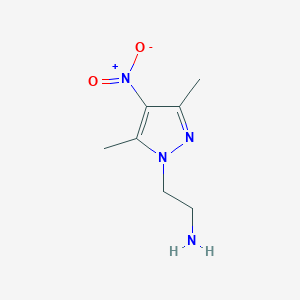
![ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3334737.png)
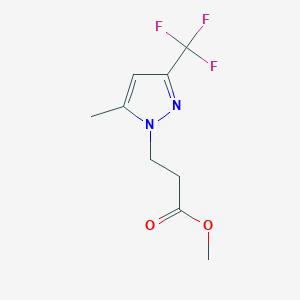

![7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3334747.png)
![methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334756.png)
